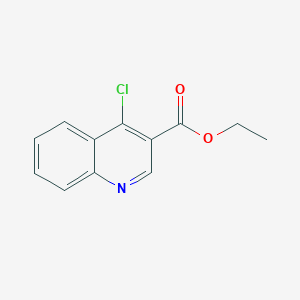
Ethyl 4-Chloroquinoline-3-carboxylate
Cat. No. B081768
Key on ui cas rn:
13720-94-0
M. Wt: 235.66 g/mol
InChI Key: DWXQUAHMZWZXHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07863266B2
Procedure details


The title compound was prepared following the procedure described in Step 2 for the synthesis of 3a using 2c instead of 2a. 1H NMR (CDCl3) δ (ppm): 1.47 (3H, t, J=7.08 Hz), 4.56 (2H, q, J=7.08 Hz), 7.72 (1H, d, J=8.79 Hz), 8.39 (1H, d, J=8.78 Hz), 9.23 (1H, s). m/z 271.6/273.6 (M+/M+2). m/z 272.6 (MH+).


Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1]C1C2C(=CC=CC=2)N=CC=1C(OCC)=O.[F:17][C:18]1[CH:19]=[C:20]2[C:25](=[CH:26][C:27]=1[F:28])[N:24]=[CH:23][C:22]([C:29]([O:31][CH2:32][CH3:33])=[O:30])=[C:21]2O>>[Cl:1][C:21]1[C:20]2[C:25](=[CH:26][C:27]([F:28])=[C:18]([F:17])[CH:19]=2)[N:24]=[CH:23][C:22]=1[C:29]([O:31][CH2:32][CH3:33])=[O:30]
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C=NC2=CC(=C(C=C12)F)F)C(=O)OCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
